OSU-2S

説明

特性

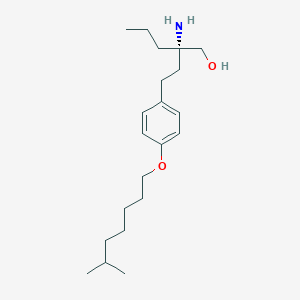

分子式 |

C21H37NO2 |

|---|---|

分子量 |

335.5 g/mol |

IUPAC名 |

(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol |

InChI |

InChI=1S/C21H37NO2/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3/h9-12,18,23H,4-8,13-17,22H2,1-3H3/t21-/m0/s1 |

InChIキー |

MDUCYXCGWGNEMH-NRFANRHFSA-N |

異性体SMILES |

CCC[C@](CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |

正規SMILES |

CCCC(CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |

製品の起源 |

United States |

Foundational & Exploratory

OSU-2S: A Deep Dive into its Anti-Cancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

OSU-2S, a novel, non-immunosuppressive analog of FTY720 (fingolimod), has emerged as a promising anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways targeted by this compound in cancer cells, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: The ROS-PKCδ-Caspase-3 Signaling Axis

The primary mechanism by which this compound exerts its anti-cancer effects, particularly in hepatocellular carcinoma (HCC), is through the activation of a reactive oxygen species (ROS)-dependent apoptotic pathway. This signaling cascade involves the sequential activation of protein kinase C delta (PKCδ) and caspase-3.

This compound treatment leads to the upregulation of gp91phox, a critical subunit of the NADPH oxidase complex.[1] This results in an increase in the production of intracellular ROS. The elevated ROS levels then trigger the activation of PKCδ. Activated PKCδ, in turn, promotes the activation of caspase-3, a key executioner of apoptosis. A positive feedback loop exists where activated caspase-3 can further cleave and activate PKCδ, amplifying the apoptotic signal.[1][2]

Quantitative Analysis of this compound Activity

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.

| Cell Line | Cancer Type | IC50 (µM) of this compound (24h) | Reference |

| Huh7 | Hepatocellular Carcinoma | 2.4 | [1] |

| Hep3B | Hepatocellular Carcinoma | 2.4 | [1] |

| PLC5 | Hepatocellular Carcinoma | 3.5 | [1] |

| Cell Line | Cancer Type | IC50 (µM) of this compound (48h) | Reference |

| Hep3B | Hepatocellular Carcinoma | 2.53 | [3] |

| Huh7 | Hepatocellular Carcinoma | 2.41 | [3] |

| PLC-5 | Hepatocellular Carcinoma | 3.96 | [3] |

| HepG2 | Hepatocellular Carcinoma | 1.84 | [3] |

Additional Molecular Targets and Pathways

Beyond the central ROS-PKCδ-caspase-3 axis, research has identified other molecular targets and signaling pathways modulated by this compound in different cancer contexts.

-

Protein Phosphatase 2A (PP2A) Activation: In human lymphoma cells, this compound has been shown to activate PP2A.[4][5] This activation leads to the dephosphorylation of downstream targets such as FOXO1, which in turn downregulates the expression of PGC1α, a key regulator of mitochondrial biogenesis.[4] This metabolic reprogramming contributes to the anti-cancer effects of this compound.

-

AURKA and S1PR1 Downregulation: In non-small-cell lung cancer (NSCLC), this compound has been found to potentially down-regulate the expression of Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1), both of which are implicated in tumor progression.[6]

-

Akt Signaling: While this compound can induce the dephosphorylation of Akt, a key survival kinase, this may not be the primary mechanism of cell death in all cancer types. In some studies, the overexpression of a constitutively active form of Akt did not rescue cancer cells from this compound-induced apoptosis.[1]

Superiority over FTY720: The Role of Sphingosine Kinase 2 (SphK2)

An important aspect of this compound's mechanism is its increased potency compared to its parent compound, FTY720. FTY720 can be phosphorylated by Sphingosine Kinase 2 (SphK2), leading to its metabolic inactivation and sequestration. This compound, however, is not a substrate for SphK2. This resistance to phosphorylation prevents its inactivation, thereby enhancing its anti-tumor activity.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for 24 to 48 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound for the desired time points, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PARP, caspase-3, PKCδ, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ROS Production Assay

-

Cell Treatment: Cells are treated with this compound for the specified duration.

-

DCFDA Staining: Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Cells are washed, trypsinized, and resuspended in PBS. The fluorescence intensity is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Conclusion

This compound represents a promising therapeutic agent with a multi-faceted mechanism of action against cancer cells. Its ability to induce apoptosis through the ROS-PKCδ-caspase-3 pathway, coupled with its effects on other key cellular processes such as metabolism and survival signaling, underscores its potential in oncology. The lack of inactivation by SphK2 provides a clear advantage over its parent compound, FTY720. Further research into the synergistic effects of this compound with other anti-cancer drugs and its efficacy in a broader range of malignancies is warranted.

References

- 1. Antitumor Effects of this compound, a Non-immunosuppressive Analogue of FTY720, in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bsu.edu.eg [bsu.edu.eg]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

OSU-2S: A Non-Immunosuppressive FTY720 Analog for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OSU-2S, a novel analog of the immunosuppressant FTY720 (fingolimod), has emerged as a promising anti-cancer agent. Unlike its parent compound, this compound is specifically designed to eliminate the immunosuppressive effects associated with FTY720 by avoiding interaction with sphingosine-1-phosphate (S1P) receptors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative efficacy with FTY720, and the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this non-immunosuppressive FTY720 analog.

Introduction: Overcoming the Limitations of FTY720

FTY720 (Gilenya®) is an FDA-approved immunomodulatory drug for the treatment of multiple sclerosis.[1] Its therapeutic effect is primarily attributed to its phosphorylation by sphingosine (B13886) kinase 2 (SphK2), leading to the activation and subsequent internalization of sphingosine-1-phosphate receptor 1 (S1P1). This process sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and thus exerting an immunosuppressive effect.[1] While FTY720 has shown anti-cancer properties in various preclinical models, its clinical development as an anti-cancer agent has been hampered by its immunosuppressive side effects.[2][3]

This compound was developed as a non-immunosuppressive analog of FTY720. Structural modifications prevent this compound from being phosphorylated by SphK2, thereby abrogating its ability to interact with S1P1 receptors and cause lymphocyte sequestration.[2] This key difference allows this compound to exert its anti-cancer effects without compromising the immune system, making it a more attractive candidate for cancer therapy.

Mechanism of Action: S1P-Independent Anti-Cancer Activity

The anti-neoplastic activity of this compound is independent of S1P receptor modulation and is primarily attributed to the activation of protein phosphatase 2A (PP2A), a critical tumor suppressor.[4][5] PP2A activation by this compound leads to the dephosphorylation of key oncogenic proteins, resulting in cell cycle arrest and apoptosis.

Two key signaling pathways have been identified as central to the anti-cancer effects of this compound:

-

The PP2A/c-Myc/p21 Axis: this compound-mediated activation of PP2A leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc. The downregulation of c-Myc, in turn, relieves its transcriptional repression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G1 phase and induction of apoptosis.[4][5]

-

The ROS/PKCδ/Caspase-3 Pathway: In certain cancer types, such as hepatocellular carcinoma, this compound has been shown to induce the production of reactive oxygen species (ROS). This leads to the activation of protein kinase C delta (PKCδ), which then triggers a caspase cascade, culminating in the activation of caspase-3 and apoptotic cell death.[6]

Comparative Efficacy: this compound vs. FTY720

Preclinical studies have consistently demonstrated the potent anti-cancer activity of this compound, often superior to that of FTY720, across a range of cancer cell lines. This enhanced efficacy is attributed to the fact that this compound is not a substrate for SphK2 and therefore is not "inactivated" through phosphorylation with respect to its anti-cancer activity.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and FTY720 in various cancer cell lines, highlighting the potent and often superior anti-proliferative effects of this compound.

| Cell Line | Cancer Type | This compound IC50 (µM) | FTY720 IC50 (µM) | Reference(s) |

| Hepatocellular Carcinoma | ||||

| Huh7 | Hepatocellular Carcinoma | ~5 | ~10 | [2] |

| Hep3B | Hepatocellular Carcinoma | ~5 | ~10 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~7 | ~12 | [2] |

| Glioblastoma | ||||

| A172 | Glioblastoma | Not Reported | 4.6 | [7] |

| G28 | Glioblastoma | Not Reported | 17.3 | [7] |

| U87 | Glioblastoma | Not Reported | 25.2 | [7] |

| Breast Cancer | ||||

| BT-474 | Breast Cancer | Not Reported | 5-10 | [8] |

| SK-BR-3 | Breast Cancer | Not Reported | 2.5-5 | [8] |

| MDA-MB-453 | Breast Cancer | Not Reported | 5-10 | [8] |

| HCC1954 | Breast Cancer | Not Reported | 5-10 | [8] |

| Leukemia | ||||

| CML-BC patient cells | Chronic Myeloid Leukemia - Blast Crisis | Not Reported | <10 | [3] |

| Ph1 ALL patient cells | Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Not Reported | <10 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and differentiate it from FTY720.

Protein Phosphatase 2A (PP2A) Activity Assay (Immunoprecipitation-based)

This protocol describes the measurement of PP2A activity from cell lysates following treatment with this compound.

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Immunoprecipitation:

-

Incubate 200-500 µg of protein lysate with an anti-PP2A catalytic subunit antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer and once with phosphatase assay buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mM EGTA).

-

-

Phosphatase Assay:

-

Resuspend the beads in phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).

-

Incubate at 30°C for 10-30 minutes with gentle agitation.

-

Pellet the beads by centrifugation and transfer the supernatant to a new microplate.

-

Add Malachite Green solution to the supernatant to detect the amount of free phosphate (B84403) released.

-

Measure the absorbance at 620-650 nm.

-

Calculate PP2A activity relative to the control.

-

S1P1 Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the internalization of the S1P1 receptor from the cell surface upon treatment with FTY720.

-

Cell Preparation:

-

Use cells stably expressing a tagged S1P1 receptor (e.g., HA-S1P1).

-

Seed cells in a 12-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 2-4 hours prior to the experiment.

-

-

Treatment:

-

Treat cells with FTY720 (or its active phosphate form, FTY720-P), S1P (positive control), or vehicle for 30-60 minutes at 37°C.

-

-

Antibody Staining:

-

Wash the cells with ice-cold PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Incubate the cells with a primary antibody against the extracellular tag (e.g., anti-HA) for 1 hour on ice.

-

Wash the cells three times with ice-cold PBS containing 1% BSA.

-

Incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells three times as described above.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Analyze the fluorescence intensity of the cell population using a flow cytometer.

-

The decrease in mean fluorescence intensity in treated cells compared to untreated cells represents the extent of receptor internalization.

-

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.

-

Cell Preparation and Staining:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Wash the cells with a serum-free medium or HBSS.

-

Load the cells with 10-20 µM DCFDA in a serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice to remove excess probe.

-

-

Treatment and Measurement:

-

Add this compound, FTY720, or a positive control (e.g., H₂O₂) to the wells.

-

Immediately begin measuring fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Record fluorescence at regular intervals over a desired time course.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the initial reading (time zero) for each well.

-

Plot the change in fluorescence over time to determine the rate of ROS production.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9][10][11][12][13]

-

Cell Lysis:

-

Treat cells with this compound or a positive control (e.g., staurosporine).

-

Harvest and lyse the cells in a chilled lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Enzymatic Reaction:

-

Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a reaction buffer.

-

Incubate at 37°C for 1-2 hours.

-

-

Detection:

-

For the colorimetric assay, measure the absorbance at 405 nm.

-

For the fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.

-

The increase in signal is proportional to the caspase-3 activity.

-

In Vivo Orthotopic Hepatocellular Carcinoma Xenograft Model

This protocol describes the establishment of an orthotopic HCC tumor model in mice to evaluate the in vivo efficacy of this compound.[14][15][16][17]

-

Cell Preparation:

-

Use a human HCC cell line (e.g., Hep3B) that has been engineered to express a reporter gene such as luciferase for in vivo imaging.

-

Harvest and resuspend the cells in a serum-free medium mixed 1:1 with Matrigel.

-

-

Surgical Procedure:

-

Anesthetize immunodeficient mice (e.g., nude or SCID).

-

Make a small incision in the abdominal wall to expose the liver.

-

Inject a small volume (e.g., 20-30 µL) of the cell suspension into the liver lobe.

-

Suture the abdominal wall and skin.

-

-

Treatment and Monitoring:

-

Allow the tumors to establish for 1-2 weeks.

-

Administer this compound, FTY720, or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule.

-

Monitor tumor growth non-invasively using bioluminescence imaging. Inject the mice with luciferin (B1168401) and image using an in vivo imaging system.

-

Measure tumor volume and monitor the overall health and body weight of the mice.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and FTY720, as well as a typical experimental workflow for preclinical evaluation.

FTY720 Immunosuppressive Signaling Pathway

This compound Anti-Cancer Signaling Pathway (PP2A/c-Myc/p21 Axis)

This compound Anti-Cancer Signaling Pathway (ROS/PKCδ/Caspase-3 Axis)

Preclinical Evaluation Workflow for this compound

Logical Relationship: FTY720 vs. This compound

Conclusion

This compound represents a significant advancement in the development of FTY720-based anti-cancer therapeutics. By uncoupling the anti-cancer activity from the immunosuppressive effects, this compound offers a promising new avenue for the treatment of various malignancies. Its distinct mechanism of action, centered on the activation of the PP2A tumor suppressor, provides a strong rationale for its further preclinical and clinical development. This technical guide has provided a comprehensive overview of the key data and methodologies related to this compound, which should serve as a valuable resource for the scientific community. Continued research into the full therapeutic potential and molecular targets of this compound is warranted and holds the promise of delivering a novel and effective cancer therapy.

References

- 1. SHP-1 phosphatase activity [bio-protocol.org]

- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caspase3 assay [assay-protocol.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. mpbio.com [mpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 14. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomedgrid.com [biomedgrid.com]

- 17. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to DT-061: A Novel Small-Molecule Activator of Protein Phosphatase 2A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating key oncogenic signaling pathways. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of DT-061, a novel, orally bioavailable small-molecule activator of PP2A (SMAP). DT-061 acts as a "molecular glue," selectively stabilizing the PP2A-B56α holoenzyme. This stabilization enhances the dephosphorylation of critical oncoproteins, most notably c-MYC, leading to their degradation and subsequent inhibition of tumor growth. This guide details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for key assays, and the signaling pathways modulated by DT-061.

Introduction to DT-061

DT-061 is a first-in-class small-molecule activator of PP2A, developed from the reengineering of tricyclic neuroleptic compounds to enhance anticancer potency and reduce central nervous system side effects[1][2]. It has demonstrated significant preclinical efficacy in various cancer models, including those driven by KRAS mutations and MYC overexpression[3][4]. DT-061 represents a promising therapeutic strategy by restoring the tumor-suppressive function of PP2A. While the primary mechanism is reported as the stabilization of the PP2A/B56α complex, some studies have suggested potential PP2A-independent cytotoxic effects involving Golgi/ER stress, a consideration for ongoing research and development[5][6][7].

Mechanism of Action

DT-061's primary mechanism of action is the selective stabilization of the PP2A heterotrimer containing the B56α regulatory subunit[2][5][8]. Cryo-electron microscopy studies have revealed that DT-061 binds to a unique pocket at the interface of the Aα (scaffolding), Cα (catalytic), and B56α (regulatory) subunits[5][6]. This binding acts as a "molecular glue," preventing the dissociation of the active enzyme complex[2]. This stabilization leads to increased dephosphorylation of B56α-specific substrates, a key one being the oncoprotein c-MYC at the Serine 62 residue, which marks it for proteasomal degradation[2][8].

Quantitative Data

The following tables summarize the key quantitative data for DT-061 from various preclinical studies.

Table 1: Binding Affinity and In Vitro Activity

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) | 235 nM | Isothermal Titration Calorimetry (ITC) with PPP2R1A (Aα subunit) | [5] |

| PP2A Activation | 20-30% increase | In vitro phosphatase assay with PP2A-B56γ and AC complex (at 20 µM DT-061) | [5] |

Table 2: In Vitro Cellular Efficacy (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Source |

| H1975 | Lung Adenocarcinoma | ~15-20 µM (approx.) | 48 hours | [9] |

| H1650 | Lung Adenocarcinoma | ~15-20 µM (approx.) | 48 hours | [9] |

| HCC827 | Lung Adenocarcinoma | 14.3 µM | 48 hours | |

| H3255 | Lung Adenocarcinoma | 12.4 µM | 48 hours | |

| REC1 (sensitive) | Mantle Cell Lymphoma | 15.4 µM | Not Specified | [10] |

| REC1 (resistant) | Mantle Cell Lymphoma | 11.7 µM | Not Specified | [10] |

| Mino (sensitive) | Mantle Cell Lymphoma | 13.0 µM | Not Specified | [10] |

| Mino (resistant) | Mantle Cell Lymphoma | 13.6 µM | Not Specified | [10] |

| Marver-1 (sensitive) | Mantle Cell Lymphoma | 12.4 µM | Not Specified | [10] |

| Marver-1 (resistant) | Mantle Cell Lymphoma | 12.9 µM | Not Specified | [10] |

| FL5.12 | Mouse Hematopoietic | 15.2 µM | 48 hours | [3] |

Table 3: In Vivo Efficacy

| Cancer Model | Mouse Strain | Dosage & Administration | Treatment Duration | Outcome | Source |

| H441 Xenograft | BALB/c nu/nu | 5 mg/kg, oral gavage | 4 weeks | Inhibition of tumor growth | [3] |

| H358 Xenograft | Not Specified | 5 mg/kg, oral gavage | 4 weeks | Inhibition of tumor growth | [3] |

| EnzaR VCaP Xenograft | Not Specified | 15 mg/kg or 50 mg/kg, twice daily, oral | 4 weeks | Dramatic tumor regression | |

| MEC1 Xenograft | Rag2-/-γC-/- | 15 mg/kg, twice daily, oral gavage | Until endpoint | Inhibition of tumor growth | [10] |

| KRAS LA2 Transgenic | Not Specified | 15 mg/kg, twice daily, oral | 3 weeks | Reduced tumor volume | [11] |

Signaling Pathways Modulated by DT-061

DT-061 primarily impacts signaling pathways downstream of the PP2A-B56α holoenzyme. The most well-documented effect is the dephosphorylation and subsequent degradation of c-MYC. Additionally, by activating PP2A, DT-061 can counteract aberrant kinase signaling, such as in the PI3K/AKT and MAPK/ERK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DT-061.

Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Analysis

This protocol is for determining the effect of DT-061 on the composition of PP2A holoenzymes.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-V5 for V5-tagged PP2A-A subunit)

-

Control IgG (from the same species as the IP antibody)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., H358 lung adenocarcinoma cells stably expressing a tagged PP2A-A subunit) to ~80-90% confluency. Treat cells with the desired concentration of DT-061 or vehicle control (DMSO) for the specified time (e.g., 3 µM for 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them, keeping the supernatant.

-

Immunoprecipitation: Add the primary antibody specific to the tagged PP2A subunit to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluates by Western blotting using antibodies against various PP2A subunits (e.g., B55α, B56α) or by mass spectrometry for a global interaction analysis.

NanoBiT® Split-Luciferase Assay for Protein-Protein Interaction

This assay is used to measure the DT-061-induced stabilization of the PP2A-B56α interaction in living cells[12].

Principle: The NanoLuc® luciferase is split into two subunits, a large bit (LgBiT) and a small bit (SmBiT), which have a low affinity for each other[13]. When fused to two interacting proteins, the interaction brings LgBiT and SmBiT into close proximity, reconstituting a functional luciferase that generates a luminescent signal upon addition of a substrate[13][14][15].

Procedure Outline:

-

Vector Construction: Clone the coding sequences of the PP2A-A subunit and the B56α subunit into NanoBiT® vectors, creating fusion constructs (e.g., PP2A-A-LgBiT and SmBiT-B56α).

-

Transfection: Co-transfect the fusion constructs into a suitable cell line (e.g., HEK293T or H358) in a 96-well plate format.

-

Compound Treatment: After 24-48 hours, treat the cells with a dilution series of DT-061 or vehicle control.

-

Signal Detection: Add the Nano-Glo® Live Cell substrate to the wells and measure luminescence using a plate reader. The increase in luminescence is proportional to the stabilization of the protein-protein interaction.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DT-061 in a subcutaneous xenograft model[16].

Materials:

-

Immunocompromised mice (e.g., 6-8 week old BALB/c nude mice)

-

Cancer cell line (e.g., H441, MEC1)

-

Matrigel (optional, to improve tumor take rate)

-

DT-061 formulated for oral gavage

-

Vehicle control (e.g., as specified in the primary study)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 5 x 10^6) in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer DT-061 or vehicle via oral gavage at the specified dose and schedule (e.g., 5-50 mg/kg, once or twice daily).

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or treatment duration), euthanize the mice. Harvest the tumors for downstream analyses such as immunohistochemistry (IHC) for biomarkers (e.g., c-MYC, cleaved caspase-3) or Western blotting.

Conclusion

DT-061 is a novel and potent small-molecule activator of PP2A with a distinct mechanism of action involving the stabilization of the PP2A-B56α holoenzyme. Preclinical data strongly support its potential as a therapeutic agent in various cancers, particularly those reliant on oncogenic drivers like c-MYC. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and develop this promising class of compounds. Future work will likely focus on optimizing its therapeutic window, exploring combination strategies, and further elucidating any potential off-target effects.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

The Divergent Paths of a Sphingosine Scaffold: A Technical Guide to the Structure-Activity Relationship of OSU-2S versus FTY720

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OSU-2S, a non-immunosuppressive analog, in comparison to its parent compound, FTY720 (Fingolimod). It elucidates the key structural modifications that uncouple the potent cytotoxic effects from the immunosuppressive activity, offering insights for the rational design of novel cancer therapeutics.

Executive Summary

FTY720 (Fingolimod) is a well-established immunomodulatory drug approved for the treatment of multiple sclerosis. Its therapeutic effect is primarily mediated by its phosphorylated metabolite, FTY720-phosphate (FTY720-P), which acts as a potent agonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2][3] However, preclinical studies have revealed that FTY720 also possesses significant anti-cancer properties, which are independent of its effects on S1P receptors.[4] This discovery prompted the development of FTY720 analogs with the goal of separating the cytotoxic and immunosuppressive activities. This compound emerged as a lead candidate, demonstrating potent anti-tumor effects without the immunosuppressive liabilities of FTY720.[4][5] This guide dissects the critical structural determinants responsible for these divergent pharmacological profiles and details the distinct mechanisms of action.

Structural Comparison and Core SAR Insights

The fundamental difference in the structure-activity relationship between FTY720 and this compound lies in a subtle yet critical modification of the polar head group. This alteration prevents the in vivo phosphorylation of this compound, which is a prerequisite for FTY720's interaction with S1P receptors.

| Compound | Chemical Structure | Key Structural Feature | Consequence |

| FTY720 | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Primary amine and hydroxyl groups | Readily phosphorylated by sphingosine (B13886) kinase 2 (SphK2) to FTY720-P.[4] |

| This compound | (S)-2-amino-2-methyl-4-(4-octylphenyl)butan-1-ol | Modified amino alcohol head group | Not a substrate for SphK2; cannot be phosphorylated.[4][6] |

This inability of this compound to be phosphorylated is the linchpin of its distinct pharmacological profile. While FTY720-P engages S1P receptors, leading to their internalization and subsequent lymphopenia[7], this compound does not interact with this pathway and therefore lacks immunosuppressive activity.[4] Instead, the anti-cancer effects of this compound are mediated through an entirely different mechanism.

Quantitative Comparison of In Vitro Cytotoxicity

This compound consistently demonstrates superior or comparable cytotoxic potency to FTY720 across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds in various cancer cell types.

| Cell Line | Cancer Type | This compound IC50 (µM) | FTY720 IC50 (µM) | Reference |

| Huh7 | Hepatocellular Carcinoma | 2.4 | 4.8 | [4] |

| Hep3B | Hepatocellular Carcinoma | 2.4 | 4.2 | [4] |

| PLC5 | Hepatocellular Carcinoma | 3.5 | 6.2 | [4] |

| JeKo | Mantle Cell Lymphoma | More potent than FTY720 | - | [5] |

| Mino | Mantle Cell Lymphoma | More potent than FTY720 | - | [5] |

Mechanistic Divergence: Signaling Pathways

The differential phosphorylation of FTY720 and this compound dictates their engagement with distinct downstream signaling pathways.

FTY720: S1P Receptor-Mediated Immunosuppression

The mechanism of FTY720-induced immunosuppression is a well-characterized pathway involving its phosphorylation and subsequent interaction with S1P receptors.

This compound: S1P Receptor-Independent Cytotoxicity

In contrast, this compound exerts its anti-cancer effects through a pathway that is independent of S1P receptors and is centered on the induction of oxidative stress.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the structure-activity relationship and mechanisms of action of this compound and FTY720.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or FTY720 for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound or FTY720 for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Principle: This assay determines whether a compound is a substrate for SphK2 by measuring the incorporation of radiolabeled phosphate.

Protocol:

-

Incubate the test compound (FTY720 or this compound) with recombinant human SphK2 in a reaction buffer containing [γ-³²P]ATP.

-

Stop the reaction and spot the mixture onto a silica (B1680970) thin-layer chromatography (TLC) plate.

-

Separate the phosphorylated and non-phosphorylated forms of the compound using an appropriate solvent system.

-

Visualize the radiolabeled spots by autoradiography. The presence of a radiolabeled spot corresponding to the phosphorylated compound indicates that it is a substrate for SphK2.

S1P1 Receptor Internalization Assay

Principle: This assay visualizes the effect of a compound on the localization of the S1P1 receptor, typically using fluorescence microscopy with a fluorescently tagged receptor.

Protocol:

-

Transfect cells with a plasmid encoding a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).

-

Treat the cells with the test compound (e.g., FTY720-P).

-

Fix the cells at various time points and visualize the localization of the S1P1-GFP fusion protein using a fluorescence microscope.

-

Receptor internalization is observed as a shift from a predominantly plasma membrane localization to intracellular vesicles.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound or a vehicle control.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Caspase-3 Activity Assay

Principle: This is a fluorometric assay that measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a synthetic substrate that is cleaved by active caspase-3 to release a fluorescent molecule.

Protocol:

-

Lyse the cells treated with this compound or a control.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence generated from the cleavage of the substrate using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity in the sample.

In Vivo Efficacy

The differential in vitro activities of this compound and FTY720 translate to their in vivo effects. In xenograft models of hepatocellular carcinoma, this compound has been shown to be highly effective in suppressing tumor growth without causing the lymphopenia associated with FTY720.[4] This underscores the therapeutic potential of this compound as a non-immunosuppressive anti-cancer agent.

Conclusion

The structure-activity relationship of this compound versus FTY720 provides a compelling example of how targeted structural modifications can rationally redesign a drug's pharmacological profile. By preventing phosphorylation, this compound is diverted from the S1P receptor pathway, thereby abrogating the immunosuppressive effects of FTY720. Instead, this compound engages a distinct cytotoxic mechanism involving the induction of ROS and activation of the PKCδ-caspase-3 signaling cascade. This uncoupling of activities has resulted in a promising anti-cancer agent with a significantly improved safety profile compared to its parent compound. The insights gained from this comparative analysis offer a valuable blueprint for the future development of targeted cancer therapies.

References

- 1. Antitumor effects of this compound, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome–positive acute lymphocytic leukemia [jci.org]

- 4. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of a constrained azacyclic FTY720 analog enhances anti-leukemic activity without inducing S1P receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Leukemic Potential of OSU-2S: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-2S, a novel derivative of the immunosuppressant FTY720 (fingolimod), has emerged as a promising anti-leukemic agent. Devoid of the immunosuppressive properties of its parent compound, this compound exhibits potent cytotoxic effects across a range of leukemia subtypes, including Chronic Lymphocytic Leukemia (CLL), Acute Lymphoblastic Leukemia (ALL), and Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of the anti-leukemic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Introduction

The landscape of leukemia treatment is continually evolving, with a pressing need for novel therapeutics that can overcome drug resistance and offer improved safety profiles. This compound, a synthetic FTY720 analog, represents a significant advancement in this area. Unlike FTY720, this compound does not interact with the sphingosine (B13886) 1-phosphate receptor 1 (S1PR1), thereby eliminating its immunosuppressive effects while retaining and, in some cases, enhancing its anti-cancer activity.[1] This whitepaper consolidates the current understanding of this compound as a potential therapeutic for various leukemias.

Mechanism of Action

The anti-leukemic activity of this compound is multifaceted, involving the modulation of key protein phosphatases, activation of protein kinase C (PKC), induction of oxidative stress, and ultimately, the initiation of apoptosis.

2.1. Modulation of Protein Phosphatases SHP1 and PP2A:

A primary mechanism of this compound involves the modulation of two critical protein phosphatases: SH2 domain-containing protein tyrosine phosphatase 1 (SHP1) and Protein Phosphatase 2A (PP2A).[1] this compound induces the phosphorylation of SHP1 at Serine 591, a modification that appears to be dependent on PKC activity.[1] This phosphorylation event is associated with the nuclear accumulation of SHP1.[1] Furthermore, this compound treatment leads to the activation of PP2A in primary CLL B-cells, and co-immunoprecipitation experiments suggest a crosstalk between PP2A and phosphorylated SHP1.[1] In AML, this compound-mediated PP2A activation has been shown to enforce terminal differentiation, proliferation arrest, and apoptosis through a c-Myc/p21 dependent axis.[2][3]

2.2. PKC-Dependent Cytotoxicity:

Several studies have highlighted the role of Protein Kinase C (PKC) in the cytotoxic effects of this compound.[4][5] The activation of PKC is a crucial step in the this compound-induced phosphorylation of SHP1.[1] In AML cells, this compound treatment resulted in increased PKC activation, leading to cell death, differentiation, and cell cycle arrest.[5]

2.3. Induction of Reactive Oxygen Species (ROS) and Caspase Activation:

This compound has been shown to induce the generation of reactive oxygen species (ROS) in primary CLL cells and canine lymphoma cells.[1][4] This oxidative stress contributes to the induction of apoptosis. The apoptotic cascade is further propagated by the activation of major caspases, including caspase-3, -8, and -9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various leukemia cell lines and primary patient samples. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines and Primary Cells

| Cell Type/Leukemia Subtype | Cell Line(s) | Concentration | Time Point | Effect | Citation |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL B-cells (N=25) | 2 µM | 24 h | Significant Cytotoxicity | [4] |

| Prognostically Poor CLL | IGVH unmutated (N=8) | 2 µM | 24 h | Significant Cytotoxicity | [4] |

| Prognostically Poor CLL | Chromosome 17p deleted (N=5) | 2 µM | 24 h | Significant Cytotoxicity | [4] |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells (N=9) | 8 µM | 24, 48, 72 h | Time-dependent cytotoxicity, more potent than Fludarabine | [4] |

| Acute Myeloid Leukemia (AML) | Patient-derived AML cells (n=13) | Increasing concentrations | 24 h | Dose-dependent cytotoxicity (Mean IC50 ~3.83 µM) | [2] |

| Acute Myeloid Leukemia (AML) | Patient-derived AML cells (n=13) | Increasing concentrations | 48 h | Dose-dependent cytotoxicity (Mean IC50 ~3.13 µM) | [2] |

Table 2: Effect of this compound on Protein Phosphatase Activity

| Cell Type | Treatment | Effect | Citation |

| Primary CLL B-cells | This compound or FTY720 | Increased in vitro PP2A phosphatase activity | [4] |

| AML Cell Lines (HL-60, MV4-11, Kasumi-1) | This compound (5 µM, 4h) | Significant increase in PP2A activity | [2] |

| Patient-derived AML cells (n=7) | This compound (5 µM, 4h) | Significant increase in PP2A activity | [2] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the anti-leukemic properties of this compound.

4.1. Cell Viability and Cytotoxicity Assays:

-

MTT Assay: To assess cell viability, leukemia cell lines are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well. The absorbance is then measured to determine the percentage of viable cells relative to untreated controls.

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining: To quantify apoptosis, cells are treated with this compound, harvested, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity and late-stage apoptosis or necrosis.

4.2. Western Blotting:

To analyze protein expression and phosphorylation status, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., SHP1, p-SHP1, PP2A, caspases, PARP, c-Myc, p21), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. Co-Immunoprecipitation:

To investigate protein-protein interactions (e.g., between PP2A and p-SHP1), cell lysates are incubated with an antibody against one of the proteins of interest overnight. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex. The beads are washed, and the immunoprecipitated proteins are eluted and analyzed by western blotting using an antibody against the second protein of interest.

4.4. In Vitro Phosphatase Assay:

To measure the enzymatic activity of PP2A, a phosphatase assay kit is utilized. Cell lysates from this compound-treated and control cells are incubated with a specific phosphopeptide substrate. The amount of phosphate (B84403) released is then quantified by measuring the absorbance of a malachite green-phosphate complex.

4.5. Cell Cycle Analysis:

For cell cycle analysis, leukemia cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound signaling pathway in leukemia cells.

Caption: Workflow for preclinical evaluation of this compound.

In Vivo Efficacy

The promising in vitro results have been corroborated by in vivo studies. Administration of this compound to Eµ-Tcl-1 transgenic mice, a model for CLL, resulted in a significant reduction in circulating CD19+CD5+ leukemic B cells, demonstrating its therapeutic efficacy in a living organism.[1] Similarly, in murine models of AML, this compound treatment decreased leukemia-initiating stem cells, increased leukemic blast maturation, and improved overall survival.[2]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for the treatment of various leukemias. Its unique mechanism of action, centered on the modulation of protein phosphatases and induction of PKC-dependent apoptosis without causing immunosuppression, distinguishes it from existing therapies. The robust preclinical data, both in vitro and in vivo, strongly support its further clinical development. Future research should focus on elucidating the detailed molecular interactions within the SHP1-PP2A-PKC axis, identifying predictive biomarkers for patient response, and evaluating the efficacy of this compound in combination with other anti-leukemic agents to potentially achieve synergistic effects and overcome drug resistance.

References

- 1. ashpublications.org [ashpublications.org]

- 2. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PP2A is a therapeutically targetable driver of cell fate decisions via a c-Myc/p21 axis in human and murine acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]

- 7. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of OSU-2S on Non-Small-Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. OSU-2S, a non-immunosuppressive derivative of FTY720 (Fingolimod), has emerged as a promising anti-cancer agent, demonstrating significant inhibitory effects across various cancer cell types.[1][2][3] Unlike its parent compound, this compound does not induce phosphorylation by sphingosine (B13886) kinase 2 (SphK2), thereby avoiding immunosuppressive S1P1 receptor agonism while exhibiting enhanced anti-proliferative potency.[4] This guide provides a comprehensive technical overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, data from in vitro and in vivo studies, and detailed experimental protocols.

Core Mechanism of Action in NSCLC

Current research indicates that this compound exerts its anti-tumor effects in NSCLC by targeting key proteins involved in cell proliferation and survival.[1][2][3] Bioinformatics analyses combined with experimental validation have identified Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1) as potential hub genes and targets for this compound.[1][2][3]

Specifically, this compound has been shown to:

-

Downregulate Phosphorylated AURKA (p-AURKA): While the total protein levels of AURKA may not be significantly altered, this compound treatment leads to a marked reduction in the phosphorylated, active form of AURKA (p-AURKA).[1][2] p-AURKA is a critical regulator of mitosis and is often overexpressed in LUAD, making it a key target for cancer therapy.[1]

-

Downregulate S1PR1 Expression: this compound significantly reduces the protein expression of S1PR1 in NSCLC cells.[1][2] S1PR1 is implicated in cancer cell proliferation, migration, and invasion, and its inhibition can induce apoptosis.[1]

The precise signaling pathways through which this compound regulates these targets are still under investigation, but their downregulation is associated with the observed anti-proliferative and anti-migration effects of the compound.[1][2]

Visualization of Signaling and Experimental Workflows

Signaling Pathway of this compound in NSCLC

Caption: Proposed mechanism of this compound in NSCLC.

In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Xenograft Model Workflow

Caption: Workflow for in vivo xenograft studies.

Summary of Preclinical Data

This compound has demonstrated significant anti-tumor activity against NSCLC both in cell culture and in animal models. Its effects are dose-dependent and target key cellular processes required for tumor growth and metastasis.[1][2]

In Vitro Efficacy

Studies using the A549 lung adenocarcinoma cell line have shown that this compound effectively inhibits critical aspects of cancer progression.[1][2]

Table 1: In Vitro Effects of this compound on A549 NSCLC Cells

| Assay Type | Endpoint Measured | Observation | Reference |

| Cell Viability (CCK-8) | Cell Proliferation | This compound inhibits A549 cell proliferation in a dose-dependent manner. | [1][2] |

| Colony Formation Assay | Clonogenic Survival | This compound treatment reduces the ability of A549 cells to form colonies. | [1][2] |

| Wound-Healing Assay | Cell Migration | This compound-treated A549 cells exhibit lower migratory ability. | [1][2] |

| Western Blot | Protein Expression | This compound significantly downregulates p-AURKA and S1PR1 protein levels with increasing concentrations. | [1][2] |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a xenograft mouse model using A549 cells.[1][2]

Table 2: In Vivo Effects of this compound in A549 Xenograft Model

| Model | Treatment | Endpoint Measured | Observation | Reference |

| A549 Xenograft | This compound (various doses) | Tumor Growth | This compound significantly inhibits tumor growth over the treatment period. | [1][2] |

| A549 Xenograft | This compound (various doses) | Proliferation (Ki-67) | This compound significantly downregulates the expression of the proliferation marker Ki-67 in tumor tissues. | [1] |

| A549 Xenograft | This compound (various doses) | Angiogenesis (VEGF) | This compound significantly downregulates the expression of the angiogenesis marker VEGF in tumor tissues. | [1] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability (CCK-8) Assay

This assay measures cell proliferation based on the metabolic activity of viable cells.

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[5][6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.5 µM, 3 µM, 6 µM) and a vehicle control.[2] Incubate for the desired period (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2][6]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound-Healing (Scratch) Assay

This assay assesses collective cell migration.

-

Cell Seeding: Seed A549 cells in a 6-well or 24-well plate and grow to a confluent monolayer.[7]

-

Scratch Creation: Create a linear "wound" or scratch in the monolayer using a sterile 10 µL or 200 µL pipette tip.[7][8]

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with a fresh culture medium containing different concentrations of this compound and a vehicle control. To isolate the effect on migration, a mitosis inhibitor like Mitomycin C can be added to prevent cell proliferation.[7][9]

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.[10]

-

Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is calculated to determine cell migration speed.

Colony Formation Assay

This assay evaluates the long-term survival and proliferative capacity of single cells.

-

Cell Seeding: Plate a low density of A549 cells (e.g., 500-1000 cells/well) in 6-well plates.[3][4]

-

Treatment: Allow cells to attach, then treat with varying concentrations of this compound for 24 hours.

-

Incubation: Replace the drug-containing medium with a fresh complete medium and incubate for 10-14 days, allowing colonies to form.[11]

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet.

-

Quantification: Count the number of visible colonies (typically >50 cells) in each well.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (p-AURKA, S1PR1).

-

Cell Lysis: Treat A549 cells with this compound for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AURKA (e.g., Phospho-Aurora A Thr288) and S1PR1 overnight at 4°C.[13][14] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A549 Xenograft Animal Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Cell Preparation: Harvest A549 cells and resuspend them in a sterile PBS or Matrigel solution.

-

Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[1][15]

-

Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 50-100 mm³).[2][16]

-

Treatment: Randomize mice into treatment groups and administer this compound (e.g., via intraperitoneal injection) and a vehicle control for a specified duration (e.g., 35 days).[2]

-

Monitoring: Measure tumor volume with calipers twice weekly.[17] Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. A portion of the tumor tissue should be preserved for further analysis.[1][17]

Immunohistochemistry (IHC)

This technique is used to visualize the expression and localization of proteins (Ki-67, VEGF) in tumor tissue sections.

-

Tissue Preparation: Fix excised tumor tissues in formalin and embed them in paraffin. Cut 3-5 µm sections and mount them on slides.[18]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 and VEGF overnight at 4°C.

-

Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB chromogen, which produces a brown precipitate.[18]

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.[19][20]

Conclusion and Future Directions

This compound demonstrates significant anti-tumor efficacy against non-small-cell lung cancer in preclinical models.[1][2][3] Its mechanism of action involves the downregulation of key oncogenic proteins p-AURKA and S1PR1, leading to the inhibition of cell proliferation and migration.[1][2] The data presented in this guide underscores the potential of this compound as a therapeutic candidate for NSCLC.

Future research should focus on elucidating the specific upstream signaling pathways that this compound modulates to affect its targets.[1][2] Further investigation into its efficacy in other NSCLC subtypes, including those with different driver mutations, and its potential in combination therapies will be crucial for its clinical translation.

References

- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell counting kit‐8 (CCK8) assay [bio-protocol.org]

- 3. 2.7. Colony Formation Assay [bio-protocol.org]

- 4. 2.4. Colony formation assay [bio-protocol.org]

- 5. Cell counting Kit‐8 (CCK‐8) assay [bio-protocol.org]

- 6. apexbt.com [apexbt.com]

- 7. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wound healing assay - Wikipedia [en.wikipedia.org]

- 9. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijeais.org [ijeais.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Role of OSU-2S in Canine B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canine B-cell lymphoma, a prevalent malignancy in dogs, shares significant similarities with human non-Hodgkin lymphoma, positioning it as a valuable translational model for novel therapeutic development.[1] OSU-2S, a non-immunosuppressive derivative of FTY720 (Fingolimod), has emerged as a promising preclinical candidate, demonstrating potent anti-tumor activity in various hematological cancers.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's role in canine B-cell lymphoma, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The core mechanism identified is the induction of apoptosis through the generation of reactive oxygen species (ROS).[2] While this compound is also known to activate Protein Phosphatase 2A (PP2A) in other hematological malignancies, its direct and detailed mechanism in canine B-cell lymphoma warrants further investigation.[3]

Preclinical Efficacy of this compound in Canine B-cell Lymphoma

This compound has demonstrated cytotoxic effects against canine B-cell lymphoma both in established cell lines and in primary cells from affected dogs. The primary mechanism of cell death induced by this compound is apoptosis.[2]

In Vitro Cytotoxicity

Studies have shown that this compound promotes cytotoxicity in canine B-cell lymphoma cell lines, CLBL-1 and 17–71, at concentrations as low as 2 µM after 24 hours of culture. Furthermore, this compound induced apoptosis in primary B-cell lymphoma cells obtained from seven dogs with spontaneous lymphoma.

| Cell Type | Compound | Concentration | Time Point | Effect | Reference |

| Canine B-cell Lymphoma Cell Lines (CLBL-1, 17-71) | This compound | 2 µM | 24 hours | Promoted cytotoxicity | |

| Primary Canine B-cell Lymphoma Cells (N=7 dogs) | This compound | Not specified | Not specified | Induced apoptosis |

Mechanism of Action: ROS-Mediated Apoptosis

The primary mechanism of action of this compound in canine B-cell lymphoma is the induction of reactive oxygen species (ROS).[2]

Signaling Pathway

This compound treatment leads to an increase in intracellular ROS levels in canine lymphoma cells. This oxidative stress is a key driver of the subsequent apoptotic cell death. While the precise upstream and downstream signaling events are still under full characterization in canine B-cell lymphoma, the central role of ROS has been established. In other hematological malignancies, this compound is known to activate the tumor suppressor protein phosphatase 2A (PP2A), which in turn modulates multiple signaling components leading to cell death.[3] It is plausible that a similar mechanism is at play in canine B-cell lymphoma, potentially linking PP2A activation to ROS production.

Role of ROS Scavenging

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in canine B-cell lymphoma.

Cell Culture

-

Cell Lines: Canine B-cell lymphoma cell lines CLBL-1 and 17–71 were used.

-

Primary Cells: Mononuclear cells were isolated from lymph node fine needle aspirates of dogs with spontaneous B-cell lymphoma via Ficoll centrifugation.

-

Culture Conditions: Cells were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Apoptosis Assays

-

Objective: To determine the effect of this compound on the viability and apoptosis of canine B-cell lymphoma cells.

-

Methodology:

-

Seed cells in multi-well plates at a predetermined density.

-

Treat cells with varying concentrations of this compound (e.g., a starting concentration of 2 µM) or vehicle control for a specified time (e.g., 24 hours).

-

For apoptosis analysis, stain cells with fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide - PI).

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V and PI positive) cells.

-

Reactive Oxygen Species (ROS) Detection

-

Objective: To measure the intracellular ROS levels in canine B-cell lymphoma cells following this compound treatment.

-

Methodology:

-

Culture and treat cells with this compound as described for the cytotoxicity assay.

-

For ROS scavenging experiments, pre-treat a subset of cells with N-acetyl cysteine (N-AC) before adding this compound.

-

Incubate the cells with dihydroethidium (B1670597) (DHE), a fluorescent probe that detects superoxide.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

-

Future Directions and Clinical Significance

The preclinical data strongly suggest that this compound is a viable candidate for further development as a therapeutic for canine B-cell lymphoma. Future studies should focus on:

-

In-depth Mechanistic Studies: Further elucidating the signaling pathways upstream and downstream of ROS production, including the definitive role of PP2A activation in the canine context.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical canine models of B-cell lymphoma to determine optimal dosing, treatment schedules, and potential toxicities.

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies for canine lymphoma.

The development of this compound for veterinary oncology would not only provide a new therapeutic option for dogs with B-cell lymphoma but also accelerate the preclinical development of this compound for human clinical trials, given the comparative nature of the disease.

References

- 1. Oxidative stress in dogs with multicentric lymphoma: Effect of chemotherapy on oxidative and antioxidant biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species mediated cytotoxicity in canine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-immunosuppressive FTY720-derivative this compound mediates reactive oxygen species-mediated cytotoxicity in canine B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of OSU-2S: A Technical Guide

Foreword: The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that can selectively eliminate malignant cells while minimizing off-target effects. OSU-2S emerges from this paradigm, representing a strategic molecular refinement of a known immunosuppressant to unleash potent, targeted anti-cancer activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Molecules